molecular formula C18H29ClN2O3S B13384644 (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride

(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride

Cat. No.: B13384644
M. Wt: 389.0 g/mol
InChI Key: XQCJOYZLWFNDIO-UHFFFAOYSA-N
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Description

(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidine hydrochloride (synonym: SB-269970 hydrochloride) is a chiral pyrrolidine derivative with the empirical formula C₁₈H₂₈N₂O₃S·HCl and a molecular weight of 388.95 g/mol . The compound features:

  • A pyrrolidine core with an (R)-configuration at the second carbon.
  • A 4-methylpiperidinyl ethyl chain at position 2, enhancing lipophilicity and likely influencing receptor interaction.

This compound is reported in pharmacological studies as a selective 5-HT₇ receptor antagonist, with applications in neurological and psychiatric disorder research . Its stereochemistry and substituents are critical for target specificity and metabolic stability.

Properties

IUPAC Name

3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18;/h2,5-6,14-16,21H,3-4,7-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCJOYZLWFNDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Ring

Pyrrolidine rings can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives. For example, a common method involves the cyclization of a linear precursor using a catalyst like palladium on carbon.

Introduction of the Sulfonyl Group

The introduction of a sulfonyl group typically involves the reaction of an aryl halide with a sulfonamide in the presence of a catalyst. For instance, a phenylsulfonyl chloride can react with an amine to form the desired sulfonyl derivative.

Incorporation of the Piperidine Moiety

The incorporation of a piperidine moiety can be achieved through alkylation reactions. For example, a piperidine derivative can be alkylated with an alkyl halide in the presence of a base.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy , Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) are crucial for verifying the structure and purity of the synthesized compound.

Data Table: General Synthesis Steps

Step Reaction Type Reagents Conditions
1 Cyclization Linear precursor, Pd/C Ethanol, reflux
2 Sulfonylation Aryl halide, sulfonamide Catalyst, solvent
3 Alkylation Piperidine derivative, alkyl halide Base, solvent
4 Hydroxylation Phenyl derivative, oxidizing agent Solvent, temperature

Research Findings

  • Chemical Stability : The stability of the compound under various conditions (e.g., pH, temperature) would need to be assessed.
  • Biological Activity : Potential biological activities, such as receptor binding or enzymatic inhibition, should be evaluated.
  • Toxicity : Toxicity studies would be essential to understand the compound's safety profile.

Chemical Reactions Analysis

Types of Reactions

®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to sulfides or thiols under specific conditions.

    Substitution: The piperidine and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the sulfonyl group may produce sulfides or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the piperidine or pyrrolidine rings.

Scientific Research Applications

SB-269970 hydrochloride, also known as (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine hydrochloride, is a selective 5-HT7 receptor antagonist with brain-penetrant properties . Research indicates its potential applications in various scientific fields, particularly concerning disorders of the nervous system and the modulation of immune responses .

Scientific Research Applications

SB-269970 hydrochloride is primarily known for its action as a potent and selective 5-HT7 receptor antagonist . It has high affinity for the 5-HT7A receptor (pKi_i = 8.9) and lower affinity for 5-HT5A (pKi_i = 7.2) and 5-HT1B receptors (pKi_i = 6.0) . Its selectivity makes it a valuable tool in pharmacological research .

5-HT7 Receptor Antagonism

  • SB-269970 hydrochloride is utilized to study the effects of 5-HT7 receptor blockade in various physiological processes .
  • The compound's brain-penetrant properties make it suitable for in vivo studies .

Antidepressant Activity

  • Research suggests that 5-HT7 receptor antagonism may be clinically useful in treating depression .
  • SB-269970 hydrochloride has been shown to enhance the anti-immobility action of antidepressants in the forced swimming test in mice .

Modulation of Immune Response

  • SB-269970 hydrochloride can modulate gut microbiota composition via serotonin signaling, influencing intestinal immune response and susceptibility to colitis .

Other Applications

  • It can affect the pigmentation response to environmental stressors through cAMP-PKA-MAPK, Rab27a/RhoA, and PI3K/AKT signaling pathways .
  • SB-269970 hydrochloride can potentiate the glycine response by serotonin on the substantia gelatinosa neurons of the trigeminal subnucleus caudalis in mice .

While specific case studies are not detailed in the provided search results, the included articles and citations suggest several potential research directions and applications for SB-269970 hydrochloride. Studies focus on:

  • The impact of SB-269970 on locomotion in animal models .
  • The role of 5-HT7 receptors in disorders of the nervous system .
  • The use of SB-269970 to modulate immune responses and gut microbiota composition .

Mechanism of Action

The mechanism of action of ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group may interact with enzymes or receptors, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The piperidine and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name (CAS No.) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (261901-57-9) Pyrrolidine (2R) 3-Hydroxyphenylsulfonyl, 4-methylpiperidinyl ethyl 388.95 High 5-HT₇ receptor selectivity; polar due to sulfonyl and hydroxyl groups
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl (1391407-62-7) Pyrrolidine (R) 4-Trifluoromethylphenyl 280.73* Increased lipophilicity (CF₃ group); potential enhanced blood-brain barrier penetration
2-(4-Trifluoromethylphenyl)piperazine (185110-19-4) Piperazine 4-Trifluoromethylphenyl 260.25* Dual nitrogen atoms in ring; altered conformational flexibility vs. pyrrolidine
(3R)-1-(2-Oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-carboxylic acid chlorolithium Pyrrolidine (3R) Carboxylic acid, pyrimidinylphenyl-piperazine 540.37* High polarity (carboxylic acid); potential for ionic interactions in binding

*Calculated based on empirical formulas from references.

Pharmacological Implications

  • Receptor Selectivity : The target compound’s 3-hydroxyphenylsulfonyl group likely engages in hydrogen bonding with serotonin receptors, contributing to its 5-HT₇ affinity . In contrast, analogs with trifluoromethylphenyl groups (e.g., 1391407-62-7) may exhibit altered selectivity due to the electron-withdrawing CF₃ moiety, which could reduce polar interactions but enhance membrane permeability .
  • Polarity and Solubility : The carboxylic acid substituent in the pyrimidinylphenyl-piperazine analog () significantly increases hydrophilicity, which may improve aqueous solubility but reduce CNS penetration compared to the target compound .

Biological Activity

(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride, commonly referred to as SB-269970, is a selective antagonist of the 5-HT7 serotonin receptor. This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric disorders, including anxiety and depression. This article explores the biological activity of SB-269970, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

SB-269970 has the following chemical formula:

  • Molecular Formula : C18H29ClN2O3S
  • Molecular Weight : 368.96 g/mol

The structure includes a pyrrolidine ring, a sulfonyl group, and a hydroxyphenyl moiety, contributing to its receptor-binding properties.

SB-269970 primarily functions as a selective antagonist at the 5-HT7 receptor. The 5-HT7 receptor is implicated in various physiological processes, including mood regulation, circadian rhythms, and the modulation of neurotransmitter release. By blocking this receptor, SB-269970 may influence serotonin signaling pathways that are critical in mood disorders.

1. Anxiolytic and Antidepressant Effects

Research indicates that SB-269970 exhibits anxiolytic and antidepressant-like effects in animal models. In studies involving rodents, administration of SB-269970 resulted in significant reductions in anxiety-like behaviors measured through the elevated plus maze and forced swim tests .

2. Impact on Neurotransmitter Systems

SB-269970's interaction with the serotonergic system suggests it may alter levels of key neurotransmitters:

  • Serotonin (5-HT) : SB-269970 may enhance serotonergic transmission by inhibiting the 5-HT7 receptor, leading to increased availability of serotonin in synaptic clefts.
  • Dopamine : Some studies suggest a potential modulation of dopaminergic activity, which could further contribute to its antidepressant effects.

Table 1: Summary of Key Studies Involving SB-269970

Study ReferenceObjectiveFindings
Investigate role in cholestatic itchSB-269970 reduced scratching behavior in cholestatic rats, indicating potential for itch modulation via 5-HT receptors.
Evaluate anxiolytic propertiesSignificant reduction in anxiety-like behavior observed in animal models following SB-269970 administration.
Assess antidepressant effectsDemonstrated efficacy in reducing depressive behaviors in forced swim tests; suggests potential for clinical application in mood disorders.

Safety and Toxicology

While SB-269970 shows promise as a therapeutic agent, comprehensive safety evaluations are necessary to determine its toxicity profile. Current literature suggests that it has a favorable safety profile at therapeutic doses but further studies are needed to assess long-term effects and potential side effects.

Q & A

Q. What are the recommended synthetic routes for (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidine hydrochloride?

The synthesis typically involves multi-step processes, including:

  • Pyrrolidine Ring Formation : Cyclization of precursors using reagents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane .
  • Sulfonylation : Reaction of the pyrrolidine intermediate with 3-hydroxyphenylsulfonyl chloride under controlled pH to avoid hydrolysis .
  • Piperidinyl Group Introduction : Alkylation with 2-(4-methylpiperidinyl)ethyl bromide, followed by HCl salt formation .
  • Chiral Resolution : Use of chiral auxiliaries or chromatography to isolate the (2R)-enantiomer .

Q. How should researchers characterize the compound’s structural and stereochemical integrity?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions via 1^1H and 13^13C NMR. For stereochemistry, use NOESY or chiral HPLC .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and enantiomeric excess (e.g., Chiralpak columns) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ = ~463.9 amu) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods to mitigate exposure risks .
  • Storage : Protect from moisture and light at 2–8°C to prevent degradation .
  • Waste Disposal : Follow EPA guidelines for halogenated organic compounds; incinerate in approved facilities .

Q. Which analytical techniques are suitable for assessing purity and stability?

  • Stability Testing : Accelerated degradation studies under heat (40°C) and humidity (75% RH) for 4 weeks, monitored via HPLC .
  • Impurity Profiling : LC-MS to detect sulfonic acid byproducts or racemization .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability up to 200°C .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield and enantioselectivity?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance sulfonylation efficiency .
  • Catalysis : Employ chiral catalysts like BINAP-metal complexes to improve enantiomeric excess (>98% ee) .
  • Process Parameters : Adjust temperature (0–5°C during sulfonylation) and reaction time (12–24 hours for alkylation) .

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. functional assays) be resolved?

  • Receptor Binding Assays : Use radioligands (e.g., 3^3H-labeled antagonists) to quantify affinity for 5-HT receptors .
  • Functional Assays : Measure cAMP levels in HEK-293 cells transfected with 5-HT7 receptors to assess agonism/antagonism .
  • Data Normalization : Include positive controls (e.g., serotonin for 5-HT receptors) and account for off-target effects via knockout models .

Q. What methodologies identify and quantify impurities in batch samples?

  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and basic (NaOH) conditions to simulate impurities .
  • Quantitative NMR (qNMR) : Compare impurity peaks (<0.5%) against internal standards (e.g., maleic acid) .
  • HPLC-DAD : Detect trace impurities (<0.1%) using diode-array detection at 210 nm .

Q. How does stereochemistry influence biological activity and metabolic pathways?

  • Enantiomer-Specific Activity : The (2R)-configuration may enhance binding to serotonin receptors compared to the (2S)-form, as seen in analogous pyrrolidine derivatives .
  • Metabolic Stability : Use microsomal assays (human liver microsomes) to compare oxidation rates of enantiomers; (2R)-forms often show slower clearance due to steric hindrance .

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